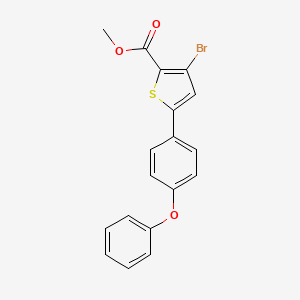![molecular formula C13H21N3 B15365807 N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine CAS No. 136470-00-3](/img/structure/B15365807.png)
N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinemethanamine and 1-bromo-2-(1-piperidinyl)ethane.
Nucleophilic Substitution: The primary synthetic route involves a nucleophilic substitution reaction where 3-pyridinemethanamine reacts with 1-bromo-2-(1-piperidinyl)ethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反応の分析
Types of Reactions
N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the piperidine nitrogen can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride in aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents and conditions used.
科学的研究の応用
N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist depending on the target and the context of its use. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
Similar Compounds
- N-[2-(1-piperidinyl)ethyl]benzamide
- N-[2-(1-piperidinyl)ethyl]isonicotinamide
- N-[2-(1-piperidinyl)ethyl]phenylacetamide
Uniqueness
N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine is unique due to the presence of both the piperidine and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in compounds with only one of these moieties.
特性
CAS番号 |
136470-00-3 |
|---|---|
分子式 |
C13H21N3 |
分子量 |
219.33 g/mol |
IUPAC名 |
2-piperidin-1-yl-N-(pyridin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C13H21N3/c1-2-8-16(9-3-1)10-7-15-12-13-5-4-6-14-11-13/h4-6,11,15H,1-3,7-10,12H2 |
InChIキー |
XQFQUXIJGSLCEO-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCNCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


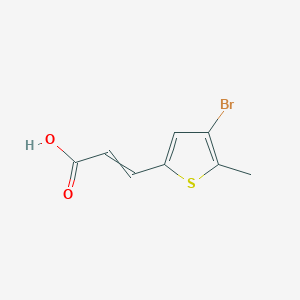
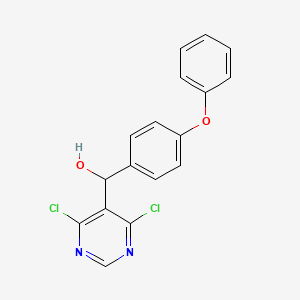
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B15365736.png)
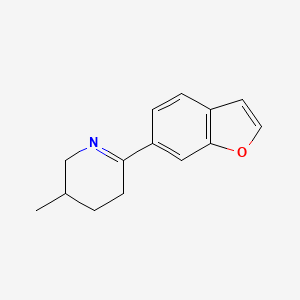
![4-Chloro-n-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15365763.png)
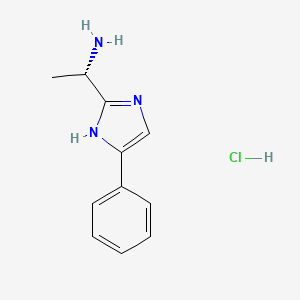
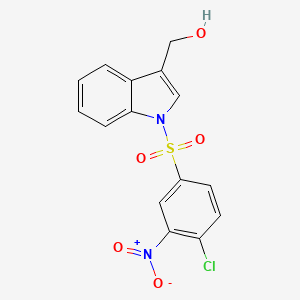
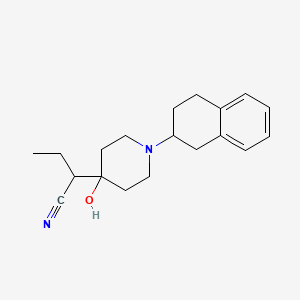
![4-[3-(2,6-Dimethylpyridin-4-yl)-[1,2,4]oxadiazol-5-yl]-2-isopropoxy-6-methylpyrimidine](/img/structure/B15365788.png)
